6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Description
6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure substituted with an indole moiety, an iodine atom, and a phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
6-iodo-2-[(E)-2-(1-methylindol-3-yl)ethenyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18IN3O/c1-28-16-17(20-9-5-6-10-23(20)28)11-14-24-27-22-13-12-18(26)15-21(22)25(30)29(24)19-7-3-2-4-8-19/h2-16H,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKWLUDJTAZEFF-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with amines . The final step involves the coupling of the indole and quinazolinone moieties, followed by iodination to introduce the iodine atom .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions
6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The quinazolinone core can interact with DNA and proteins, affecting cellular processes such as replication and transcription . The iodine atom may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Quinazolinone derivatives: Compounds such as 2-phenylquinazolin-4-one and 3-aminoquinazolin-4-one share the quinazolinone core and have comparable pharmacological properties.
Uniqueness
6-IODO-2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of the indole and quinazolinone moieties, along with the presence of the iodine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
